![molecular formula C41H33BCl2F4N2 B1140320 6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate CAS No. 100012-45-1](/img/structure/B1140320.png)
6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including indole and cyclopentene rings. The presence of the tetrafluoroborate anion suggests that the compound may be a salt .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and double bonds suggests that the molecule may have a fairly rigid structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the double bonds could potentially participate in addition reactions, and the indole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and cyclopentene rings might influence its solubility and stability .Scientific Research Applications
Antifouling Paint Biocides
Irgarol 1051, another name for the compound, is used as an antifouling paint biocide . It is a photosystem II inhibitor used in antifouling paints in the shipping sector . The compound helps prevent the growth of organisms on submerged structures such as ship hulls, oil rig stands, and fish cages .
Agricultural Activities
Irgarol 1051 is also used as a photosystem II inhibitor in agricultural activities . It helps control the growth of unwanted plants or weeds, thereby aiding in crop production .
Infrared Spectroscopy
The compound is used in infrared spectroscopy, a powerful method for investigating structural, functional, and compositional changes in biomolecules, cells, and tissues .
Pharmaceutical Intermediate
The compound, also known as 3274U, is used as a pharmaceutical intermediate to reduce toxicity . It plays a crucial role in the development of new drugs and therapies .
Enzyme Substrate in Diagnostic Reagents
3274U is used as an enzyme substrate in diagnostic reagents . It is used in conjunction with IPTG for detection of β-galactosidase activity in bacterial colonies in a colometric assay to detect recombinants (white) from the non-recombinants (SALMON) .
Q-switching IR Laser Dye
3274U is a potential Q-switching IR laser dye . It can be used in laser systems for various applications, including medical procedures, scientific research, and industrial processes .
Future Directions
properties
IUPAC Name |
(2E)-6-chloro-2-[(2E)-2-[3-[(E)-2-(6-chloro-1-ethylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]-1-ethylbenzo[cd]indole;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H33Cl2N2.BF4/c1-3-44-35(31-14-8-12-29-33(42)20-24-37(44)40(29)31)22-18-27-16-17-28(39(27)26-10-6-5-7-11-26)19-23-36-32-15-9-13-30-34(43)21-25-38(41(30)32)45(36)4-2;2-1(3,4)5/h5-15,18-25H,3-4,16-17H2,1-2H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGQPGULWAESKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C\4/CCC(=C4C5=CC=CC=C5)/C=C/C6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H33BCl2F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate | |
CAS RN |
100012-45-1 |
Source
|
Record name | 6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethyl idene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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